3-Fluoro-4-phenoxyaniline

Beschreibung

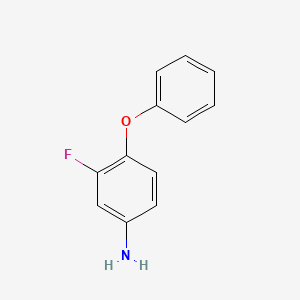

3-Fluoro-4-phenoxyaniline is a fluorinated aromatic amine with the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol . Its structure features a fluorine atom at the 3-position and a phenoxy group at the 4-position of the aniline ring, as represented by the SMILES notation C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F . The compound has a CAS registry number of 39177-22-5 and is commercially available with a purity of 98% .

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUZQKSUMLAOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Properties and Hazards :

- Hazards : Toxic (H301+H311), skin/eye irritant (H315, H319), and harmful if inhaled (H332, H335) .

- Applications: Fluorinated aromatic amines like this compound are commonly used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science. For example, structurally similar compounds (e.g., 4-amino-3-fluorophenol) are precursors to anticancer drugs like regorafenib .

The structural analogs of 3-Fluoro-4-phenoxyaniline differ primarily in the substituents on the aniline ring, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Implications :

Substituent Effects on Reactivity: Phenoxy vs. Methoxy Groups: The phenoxy group (-OPh) in this compound is bulkier and more electron-rich compared to the methoxy group (-OCH₃) in 3-Fluoro-4-methoxyaniline. This difference may influence solubility and reactivity in nucleophilic substitution reactions . Nitro Group: The nitro (-NO₂) group in 3-Fluoro-4-nitroaniline is strongly electron-withdrawing, enhancing the compound’s acidity and making it more reactive in reduction or coupling reactions .

Synthetic Routes: 4-Amino-3-fluorophenol is synthesized via sulfonation and alkali fusion of protected o-fluoroaniline , whereas this compound likely involves Ullmann coupling or nucleophilic aromatic substitution to introduce the phenoxy group.

Applications: Fluorophenoxy derivatives (e.g., 3-Fluoro-4-(4-fluorophenoxy)aniline) are explored in kinase inhibitor development due to their structural similarity to drug scaffolds . Methyl-substituted analogs (e.g., 3-Fluoro-4-methylaniline) are simpler building blocks for fluorinated dyes or polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.